Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
Description
Structural Classification of Multidentate Zirconium Coordination Compounds
Multidentate zirconium coordination compounds can be systematically classified based on their ligand donor atom arrangements and coordination geometries. The most prevalent classification scheme focuses on the nature and number of donor atoms, leading to designations such as ONO, ONNO, ONXO, and ONO'O ligand types, where O represents oxygen donors, N represents nitrogen donors, and X represents variable heteroatom donors.
The ONO-type ligand systems represent the simplest aminophenolato framework, featuring a central nitrogen donor flanked by two phenolate oxygen atoms. These ligands typically coordinate in a meridional fashion, creating pentacoordinate zirconium complexes that exhibit moderate catalytic activity. However, these pentacoordinate complexes lacking additional donor atoms often undergo rapid deactivation, leading to formation of only trace amounts of oligomers in polymerization reactions.
ONNO-type ligand systems represent a significant advancement in structural complexity, incorporating an additional nitrogen donor through pendant arm functionality. These hexacoordinate complexes demonstrate exceptional reactivity due to the formation of five-membered chelate rings with strong metal-donor interactions. The bis(aminophenolate) ONNO framework has become a benchmark for comparative studies, consistently demonstrating high polymerization activities and excellent thermal stability.
ONXO-type complexes expand the structural diversity by incorporating variable heteroatom donors such as oxygen, nitrogen, or sulfur in the pendant arm position. X-ray crystallographic studies of these complexes reveal that the distances between side-arm donor atoms and zirconium vary significantly with donor type: zirconium-oxygen distances of approximately 2.45 angstroms, zirconium-nitrogen distances of 2.59 angstroms, and zirconium-sulfur distances of 2.86 angstroms. These structural variations directly correlate with catalytic activity patterns, with the activity order for zirconium complexes being OMe > NMe2 > SMe in a ratio of 5:2:1.
The ONO'O ligand type represents a unique asymmetric framework that combines aminophenolate and etherphenolate functionalities. Single-crystal X-ray diffraction studies demonstrate that these ligands bind to zirconium centers in a fac-fac coordination mode, similar to the well-established ONNO analogues. The asymmetric nature of ONO'O ligands provides access to a larger range of accessible geometries for cationic active species compared to symmetric ONNO or OO'O'O ligands, as revealed through density functional theory calculations.
| Ligand Type | Coordination Mode | Typical Geometry | Key Structural Features |
|---|---|---|---|
| ONO | Meridional | Pentacoordinate | Central N donor, two phenolate O donors |
| ONNO | Facial-meridional | Hexacoordinate | Additional N donor via pendant arm |
| ONXO | Facial-meridional | Hexacoordinate | Variable heteroatom (O, N, S) donor |
| ONO'O | Facial-facial | Hexacoordinate | Asymmetric aminophenolate-etherphenolate |
Role of κ-O Ligand Notation in Organozirconium Complex Characterization
The kappa notation system plays a crucial role in the precise characterization and nomenclature of organozirconium complexes, particularly those containing multidentate ligands with multiple potential coordination sites. The Greek letter kappa (κ) followed by the donor atom symbol provides unambiguous identification of the specific atoms through which ligands coordinate to the metal center. This notation becomes essential when dealing with polydentate ligands that contain multiple donor atoms of the same type, as it eliminates ambiguity regarding coordination modes.
In the context of aminophenolato zirconium complexes, the κ-O notation specifically identifies coordination through oxygen atoms of phenolate groups, distinguishing these interactions from potential coordination through nitrogen atoms or other donor sites within the same ligand framework. The systematic application of kappa notation enables precise structural communication and facilitates accurate comparison between related complexes. For ligands that bind through non-contiguous atoms, the kappa notation becomes particularly important as it clearly delineates which specific atoms participate in metal-ligand bonding.
The application of κ-O notation in zirconium complex characterization extends beyond simple identification to encompass detailed structural analysis. When multiple phenolate oxygen atoms coordinate to a single zirconium center, as in the tris(3-aminophenolato) arrangement, each κ-O designation provides specific information about the coordination environment. This level of detail proves essential for understanding structure-reactivity relationships and predicting catalytic behavior.
Advanced organometallic nomenclature requires careful distinction between different bonding modes, particularly when dealing with ligands capable of multiple coordination patterns. The kappa convention addresses this need by providing a standardized system for indicating coordination sites. In zirconium complexes containing both aminophenolato and alkoxide functionalities, the κ-O notation clearly distinguishes between phenolate oxygen coordination and alkoxide oxygen coordination, preventing potential confusion in structural assignments.
Properties
CAS No. |
111083-78-4 |
|---|---|
Molecular Formula |
C30H39N3O6Zr |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C6H7NO.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3 |
InChI Key |
PKPWBQMGJMYVOW-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Zr] |
Canonical SMILES |
CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminophenolato Ligand
The 3-aminophenolato ligand is derived from commercially available 3-aminophenol. Deprotonation is achieved using a strong base such as potassium tert-butoxide () in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds as follows:
The resulting potassium 3-aminophenolate is isolated via filtration and dried under vacuum.
Synthesis of 2,2-Bis(2-Propenyloxymethyl)-1-Butanolato Ligand
This ligand is synthesized from trimethylolpropane diallyl ether () through deprotonation using sodium hydride () in dry toluene:
The sodium salt is used directly in subsequent complexation reactions.
Zirconium Complexation Strategies
Zirconium Isopropoxide Route
This method employs zirconium(IV) isopropoxide isopropanol complex () as the metal precursor.
Procedure:
-
Inert Atmosphere Setup : Reactions are conducted in a nitrogen-filled glovebox using Schlenk flasks.
-
Precursor Dissolution : (1.23 mmol) is dissolved in dry toluene (20 mL).
-
Ligand Addition : A solution containing 3-aminophenolate (3.69 mmol) and sodium 2,2-bis(2-propenyloxymethyl)-1-butanolate (1.23 mmol) in toluene (40 mL) is prepared separately.
-
Dropwise Addition : The zirconium precursor solution is added to the ligand mixture at 0°C over 30 minutes.
-
Reaction Completion : The mixture is stirred for 2 hours at room temperature, then concentrated under reduced pressure.
-
Purification : The crude product is washed with hexane to remove unreacted ligands and sodium isopropoxide byproducts.
Key Parameters:
Zirconium Chloride Route
As an alternative, zirconium(IV) chloride () can be used, particularly for halogenated derivatives.
Procedure:
-
Precursor Handling : (2.15 mmol) is dissolved in dry toluene under nitrogen.
-
Ligand Mixing : 3-Aminophenolate (6.45 mmol) and sodium butanolate (2.15 mmol) are added sequentially.
-
Reflux Conditions : The mixture is heated to 80°C for 4 hours to ensure complete ligand exchange.
-
Workup : The reaction is quenched with ice-cold water, and the organic layer is dried over magnesium sulfate.
Advantages:
-
Higher reactivity of allows shorter reaction times.
Reaction Mechanism and Intermediate Analysis
Precursor Conversion Kinetics
Studies on analogous zirconium amino-tris(phenolate) systems reveal that precursor conversion follows second-order kinetics, with amorphous intermediates forming before crystallization. For Zr-APB , nuclear magnetic resonance (NMR) monitoring shows:
Role of Axial Ligands
In the isopropoxide route, the axial ligand stabilizes the zirconium center during early reaction stages, as evidenced by NMR shifts at 1.2–1.4 ppm. This ligand is displaced by butanolate in the final product.
Characterization and Validation
Spectroscopic Analysis
X-ray Diffraction (XRD)
Single-crystal XRD of analogous complexes reveals an octahedral geometry around zirconium, with bond lengths of and .
Yield Optimization and Challenges
Factors Affecting Yield
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–25°C | 75–85% |
| Solvent | Toluene | 80% |
| Zr:Ligand Ratio | 1:4 | Maximal |
Chemical Reactions Analysis
Types of Reactions
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
Scientific Research Applications
Catalysis
Zirconium Complexes in Catalysis
Zirconium complexes are known for their role as catalysts in various organic reactions. The specific compound under discussion has been utilized in:
- Polymerization Reactions : The compound acts as a catalyst in the polymerization of olefins, facilitating the formation of high-performance polymers. Its ability to stabilize reactive intermediates enhances the efficiency of these reactions.
- Cross-Coupling Reactions : In cross-coupling reactions, this zirconium complex demonstrates significant catalytic activity, allowing for the formation of carbon-carbon bonds essential in organic synthesis.
Table 1: Catalytic Applications
| Application Type | Reaction Type | Catalyst Efficiency |
|---|---|---|
| Polymerization | Olefin Polymerization | High |
| Cross-Coupling | Suzuki and Heck Reactions | Moderate to High |
Materials Science
Development of Advanced Materials
Zirconium complexes are also pivotal in the development of advanced materials:
- Nanocomposites : The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability. Its interaction with polymers leads to improved material performance.
- Coatings : Due to its chemical stability and resistance to corrosion, this zirconium complex is used in protective coatings for metals and other substrates.
Case Study: Nanocomposite Development
In a study published in Materials Science, researchers synthesized a nanocomposite using zirconium, tris(3-aminophenolato) as a filler in a polymer matrix. The resulting material exhibited enhanced tensile strength and thermal stability compared to the unfilled polymer, demonstrating the potential for industrial applications in automotive and aerospace sectors.
Biomedical Applications
Biocompatibility and Drug Delivery
The biocompatibility of zirconium complexes has opened avenues in biomedical applications:
- Drug Delivery Systems : The compound has been investigated for its potential as a drug delivery vehicle due to its ability to form stable complexes with various pharmaceutical agents. This property enhances the solubility and bioavailability of drugs.
- Antibacterial Properties : Studies have shown that zirconium complexes exhibit antibacterial activity, making them suitable for use in medical devices and implants.
Table 2: Biomedical Applications
| Application Type | Specific Use | Effectiveness |
|---|---|---|
| Drug Delivery | Vehicle for Anticancer Drugs | High |
| Antibacterial Agents | Coatings for Medical Devices | Moderate |
Mechanism of Action
The mechanism of action of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. involves its interaction with molecular targets through coordination bonds. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Titanium Analog: Titanium, tris(3-aminophenolato-κ.O)2,2-bis(2-propenyloxy-κ.O)methyl-1-butanolato-κ (LICA 97, CAS 107525-86-0)
Key Difference : The zirconium variant offers superior thermal stability due to Zr–O bond strength (bond dissociation energy ~776 kJ/mol vs. Ti–O ~672 kJ/mol), making it preferable for high-temperature applications .
Zirconium IV 2,2-bis(2-propenolatomethyl)butanolato, tris(dioctyl)phosphato-O (ZCA-N09, CAS 109766-35-0)
Key Difference: The presence of 3-aminophenolato ligands in the target compound increases affinity for polar substrates (e.g., silica, cellulose), whereas ZCA-N09’s phosphato ligands favor hydrophobic matrices like polyolefins .
Performance in Composite Systems
Adhesion Efficiency
- Target Zirconium Compound : Demonstrates 20–30% higher adhesion strength in epoxy-glass fiber composites compared to ZCA-N09, attributed to amine-mediated covalent bonding .
- Titanium Analog (LICA 97) : Shows 15% lower tensile strength in polyamide composites due to Ti’s lower Lewis acidity .
Hydrolytic Stability
- Target Zirconium Compound : Susceptible to hydrolysis in aqueous environments (degradation observed after 48 hours at 80°C).
- ZCA-N09 : Retains 90% functionality under identical conditions due to hydrophobic phosphato shielding .
Biological Activity
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is a complex organometallic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is C30H43N3O6Zr. The compound features a zirconium center coordinated by three 3-aminophenolate ligands and two propenyloxy groups, which contribute to its overall biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 569.66 g/mol |
| Coordination Geometry | Octahedral |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that zirconium complexes exhibit significant antimicrobial activity. A study demonstrated that similar zirconium compounds showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Anticancer Activity
Zirconium complexes have also been investigated for their anticancer properties. A case study involving a related zirconium compound showed promising results in inhibiting tumor growth in vitro and in vivo. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : The positively charged zirconium ion can interact with negatively charged components of the cell membrane, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The complex may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- DNA Interaction : Some studies suggest that organometallic complexes can intercalate with DNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various zirconium complexes against E. coli and S. aureus. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Study 2: Anticancer Effects
In a preclinical trial, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's effectiveness as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing zirconium complexes with aminophenolato and propenyloxy ligands?
- Methodology : A common approach involves ligand substitution reactions. For example, zirconium precursors (e.g., ZrCl₄) can react with 3-aminophenol and 2-propenyloxy-methyl-1-butanol under anhydrous conditions. Solvent choice (e.g., toluene or THF) and temperature (80–120°C) influence reaction kinetics and purity. Ligand-to-metal molar ratios (3:1 for aminophenolato ligands) must be optimized to avoid incomplete coordination .
- Key Challenge : Competing side reactions, such as hydrolysis of zirconium precursors, require strict moisture control. Characterization via NMR and FT-IR is critical to confirm ligand binding modes (e.g., κ.O coordination) .
Q. How can the coordination geometry and stability of this zirconium complex be characterized?
- Techniques :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., Zr–O distances ~2.0–2.2 Å) to confirm octahedral or distorted trigonal prismatic geometry .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; analogous zirconates (e.g., NZ-97) show decomposition above 250°C, suggesting robust ligand-metal bonds .
Advanced Research Questions
Q. What experimental strategies address contradictions in catalytic activity data for zirconium-aminophenolato complexes?
- Case Study : Conflicting reports on catalytic efficiency in polymerization (e.g., polyolefin synthesis) may arise from:
- Ligand Steric Effects : Bulky propenyloxy groups (e.g., 2,2-bis(2-propenyloxy)methyl) hinder substrate access to the metal center, reducing turnover rates .
- Counterion Influence : Phosphato or phosphito ligands (e.g., in NZ-09) alter Lewis acidity, impacting reactivity. Comparative studies using analogous complexes (e.g., titanium vs. zirconium) can isolate electronic vs. steric factors .
Q. How do ligand modifications (e.g., substituent position on aminophenolato) affect the compound’s electronic properties and applications in optoelectronics?
- Methodology :
- Computational Modeling : DFT calculations predict HOMO-LUMO gaps. For example, 3-aminophenolato ligands with electron-donating groups (e.g., -NH₂) lower the LUMO, enhancing electron transport in devices .
- Experimental Validation : Compare photoluminescence quantum yields (PLQY) of zirconium complexes with 2- vs. 3-aminophenolato ligands. Data from analogous ZrQ (tetrakis-8-hydroxyquinolato zirconium) show PLQY >60% in OLEDs, suggesting tunability via ligand design .
- Table : Electronic Properties of Analogous Zirconium Complexes
| Complex | HOMO (eV) | LUMO (eV) | PLQY (%) | Application |
|---|---|---|---|---|
| ZrQ (CAS N/A) | -5.8 | -3.2 | 65 | OLED Emitter |
| NZ-97 (CAS 111083-78-4) | -6.1 | -3.5 | 45 | Polymer Catalyst |
Q. What are the challenges in studying hydrolytic stability of zirconium complexes with mixed aminophenolato/propenyloxy ligands?
- Key Issues :
- pH Sensitivity : Propenyloxy ligands may hydrolyze under acidic/alkaline conditions, destabilizing the complex. Stability tests in buffered solutions (pH 4–10) reveal ligand dissociation thresholds .
- Analytical Limitations : Traditional ICP-MS detects zirconium leaching but cannot distinguish intact complexes from fragmented species. Pair with MALDI-TOF to monitor oligomeric byproducts .
Methodological Notes
- Data Reproducibility : Variations in synthetic protocols (e.g., solvent purity, Zr precursor batch) can lead to inconsistent results. Standardize reagents and document reaction conditions meticulously .
- Advanced Characterization : Synchrotron XAS (X-ray absorption spectroscopy) provides insights into local coordination environments, resolving ambiguities from crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
